2-(2-methyl-1-benzimidazolyl)acetic acid [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-1-benzimidazolyl)acetic acid [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] ester is an alpha-amino acid ester.
Scientific Research Applications
Fluorescence Applications in Rhenium Complexes
Research has explored the use of benzimidazole derivatives in developing rhenium tricarbonyl core complexes for fluorescence applications. These compounds exhibit distinct coordination geometries and have been characterized through various spectroscopic methods, showing potential in fluorescence-based applications (Wei, Babich, Ouellette, & Zubieta, 2006).
Synthesis and Biological Activities
Studies have synthesized ethyl esters of imidazo[1,2-a]benzimidazole derivatives and investigated their chemical properties. Some of these compounds demonstrated biological activities like fungicidal, antimicrobial, and antiarrhythmic properties, as well as effects on brain rhythmogenesis (Anisimova, Tolpygin, Spasov, Serdyuk, & Sukhov, 2011).
Anticancer Screening and SAR Studies
A novel series of benzimidazoles with long-chain 1,3,4-oxadiazole moieties have been synthesized and tested for cytotoxic activity against various human cell lines. These studies contribute to understanding the structure-activity relationship in potential anticancer compounds (Varshney, Ahmad, Rauf, Sherwani, & Owais, 2015).
Anti-Inflammatory Activity
Research into benzimidazole derivatives has shown their potential in anti-inflammatory applications. Various derivatives were synthesized and tested, revealing significant anti-inflammatory activity compared to standard drugs like Indomethacin (Bhor & Sable, 2022).
properties
Product Name |
2-(2-methyl-1-benzimidazolyl)acetic acid [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] ester |
---|---|
Molecular Formula |
C21H19N3O3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] 2-(2-methylbenzimidazol-1-yl)acetate |
InChI |
InChI=1S/C21H19N3O3/c1-13-21(15-7-3-4-8-16(15)22-13)19(25)12-27-20(26)11-24-14(2)23-17-9-5-6-10-18(17)24/h3-10,22H,11-12H2,1-2H3 |
InChI Key |
RAQXMEIYUZVXHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)COC(=O)CN3C(=NC4=CC=CC=C43)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.